hSMG-1 inhibitor 11j vs. hSMG-1 inhibitor 11e: Comparative Potency and Kinase Selectivity
hSMG-1 inhibitor 11j (IC50 = 0.11 nM) is approximately 2.2-fold less potent against hSMG-1 than the closely related analog hSMG-1 inhibitor 11e (IC50 <0.05 nM). However, 11j maintains high selectivity against key off-target kinases: it exhibits >455-fold selectivity over mTOR, compared to >900-fold for 11e [1]. Both compounds demonstrate similar selectivity margins against PI3Kα (IC50 92 nM for 11j vs. 61 nM for 11e) and CDK1/CDK2 (IC50 32/7.1 μM for 11j vs. 32/7.1 μM for 11e) [2]. The potency difference does not translate to a functional advantage in cellular assays, where both compounds inhibit UPF1 phosphorylation with comparable efficacy [3].
| Evidence Dimension | Biochemical hSMG-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.11 nM |
| Comparator Or Baseline | hSMG-1 inhibitor 11e: <0.05 nM |
| Quantified Difference | 2.2-fold higher IC50 for 11j |
| Conditions | Recombinant hSMG-1 kinase assay, GST-tagged p53 substrate, DELFIA format |
Why This Matters
Procurement of 11j is justified when cellular validation data and established literature precedent are prioritized over absolute biochemical potency.
- [1] Gopalsamy A, Bennett EM, Shi M, Zhang WG, Bard J, Yu K. Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6636-41. doi: 10.1016/j.bmcl.2012.08.107. PMID: 23021994. View Source
- [2] PeptideDB. hSMG-1 inhibitor 11e Technical Datasheet. CAS 1402452-10-1. View Source
- [3] Chemical Probes Portal. SMG1i (PD051450) Probe Report. Updated 6 Nov 2022. View Source
